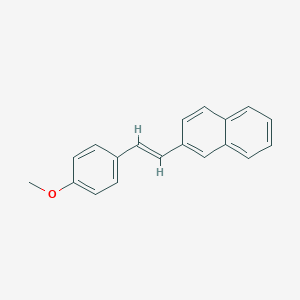

2-(4-Methoxystyryl)naphthalene

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H16O |

|---|---|

Molecular Weight |

260.3g/mol |

IUPAC Name |

2-[(E)-2-(4-methoxyphenyl)ethenyl]naphthalene |

InChI |

InChI=1S/C19H16O/c1-20-19-12-9-15(10-13-19)6-7-16-8-11-17-4-2-3-5-18(17)14-16/h2-14H,1H3/b7-6+ |

InChI Key |

AKKNWIXYHZJSBW-VOTSOKGWSA-N |

SMILES |

COC1=CC=C(C=C1)C=CC2=CC3=CC=CC=C3C=C2 |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C2=CC3=CC=CC=C3C=C2 |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Catalytic Approaches for 2 4 Methoxystyryl Naphthalene

Established Organic Synthesis Routes to 2-(4-Methoxystyryl)naphthalene

The synthesis of this compound and its analogs, which are part of the broader class of stilbenoids, is commonly achieved through well-established carbon-carbon bond-forming reactions. These methods provide reliable pathways to the desired stilbene (B7821643) scaffold.

Heck Coupling Reactions in the Preparation of this compound Analogues

The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a cornerstone in the synthesis of stilbenes. wikipedia.orgmdpi.com This reaction is noted for its high efficiency, simplicity, and functional group tolerance. mdpi.com In the context of this compound, this would typically involve the reaction of a halonaphthalene with 4-methoxystyrene (B147599) or a halo-substituted methoxybenzene with 2-vinylnaphthalene, catalyzed by a palladium complex in the presence of a base. wikipedia.orguliege.be The reaction generally proceeds with high trans-selectivity, which is a significant advantage for synthesizing the (E)-isomer of stilbenoids. organic-chemistry.org

The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene, β-hydride elimination to form the stilbene product, and reductive elimination to regenerate the Pd(0) catalyst. rsc.org Various palladium sources can be used, including Pd(OAc)₂, and the reaction is often carried out in the presence of a phosphine (B1218219) ligand. rsc.org One-pot Wittig-Heck reactions have also been developed, where the alkene is generated in situ from an aldehyde and a Wittig salt, and then immediately participates in a Heck coupling with an aryl halide. rsc.org

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Reference |

| Iodobenzene (B50100) | Styrene | PdCl₂, Potassium Acetate (B1210297), Methanol | Stilbene | wikipedia.org |

| 4-bromo-1,8-naphthalic anhydride (B1165640) derivative | 4-methoxystyrene | Pd(OAc)₂, (o-tol)₃P, Et₃N, MeCN | Naphthalimide derivative with a 4-methoxystyryl group | rsc.org |

| Aromatic Aldehyde + CH₃PPh₃I | Aryl Halide | Pd(OAc)₂, K₂CO₃ | Fluorinated stilbene derivatives | rsc.org |

Wittig or Horner-Wadsworth-Emmons Olefination Strategies for Stilbenoid Scaffold Construction

The Wittig reaction and its modification, the Horner-Wadsworth-Emmons (HWE) reaction, are fundamental methods for the synthesis of alkenes from carbonyl compounds and are widely used for constructing stilbenoid scaffolds. uliege.benih.gov The Wittig reaction utilizes a phosphonium (B103445) ylide to convert an aldehyde or ketone into an alkene. wiley-vch.de For the synthesis of this compound, this could involve the reaction of 2-naphthaldehyde (B31174) with the ylide derived from 4-methoxybenzyltriphenylphosphonium halide, or the reaction of 4-methoxybenzaldehyde (B44291) with the ylide from 2-(triphenylphosphoniomethyl)naphthalene halide. A significant challenge with the Wittig reaction can be controlling the stereoselectivity, as it can produce a mixture of (E)- and (Z)-isomers. livescience.io

The Horner-Wadsworth-Emmons (HWE) reaction, which employs a phosphonate (B1237965) carbanion, offers several advantages over the classical Wittig reaction. wikipedia.org It generally provides higher yields of the (E)-alkene with excellent stereoselectivity. wikipedia.orgresearchgate.net The byproducts, dialkyl phosphate (B84403) salts, are water-soluble and easily removed, simplifying product purification. wikipedia.org The HWE reaction is a versatile tool for synthesizing a wide array of stilbene derivatives, including complex and functionalized structures. wiley-vch.deresearchgate.net For instance, the synthesis of (E)-stilbenes can be achieved with high E/Z ratios (>99:1) by reacting benzaldehydes with benzylphosphonates under phase-transfer catalysis conditions. researchgate.net

| Carbonyl Compound | Phosphonium Ylide/Phosphonate Carbanion | Base | Key Feature | Product | Reference |

| Aldehyde/Ketone | Triphenyl phosphonium ylide | Not specified | Forms alkene and triphenylphosphine (B44618) oxide | Alkene | wiley-vch.de |

| Benzaldehydes | Benzylphosphonates | NaOH (Phase-transfer catalysis) | High E-selectivity (>99:1) | (E)-Stilbenes | researchgate.net |

| Benzaldehydes | Triethylphosphite from benzyl (B1604629) bromide | KOtBu in THF | High E-selectivity and yields | (E)-Stilbenes | nih.gov |

Dehydrative Cross-Coupling Processes in this compound Synthesis

Dehydrative cross-coupling reactions represent a more atom-economical and environmentally friendly approach to C-C bond formation. rsc.org These methods often involve the direct coupling of alcohols with other substrates, with the only byproduct being water. In the context of stilbene synthesis, dehydrative Heck-type reactions have been developed. rsc.org For example, a dehydrative Heck olefination can be achieved by coupling styrenes, formed in situ from aryl alcohols, with an aryl halide in an ionic liquid. rsc.org

Another approach is the direct dehydrative activation of allylic alcohols and their subsequent cross-coupling with alkenes using a palladium catalyst. homkat.nl While this specific methodology leads to 1,4-dienes, the underlying principle of activating C-OH bonds for cross-coupling is relevant to the development of greener synthetic routes. A metal-free dehydrative cross-coupling has also been reported for the construction of P-C bonds from C-OH and P-H compounds, highlighting a trend towards avoiding transition metals in these types of transformations. rsc.org

Modern and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant push towards developing more sustainable and environmentally benign synthetic methods. This has led to innovations in catalytic processes and the use of greener solvents.

Base-Free Mizoroki-Heck Cross-Coupling Processes for Stilbenoid Derivatives

Traditional Mizoroki-Heck reactions typically require a stoichiometric amount of base. rsc.org The development of base-free Heck reactions is a significant advancement in green chemistry. One such method involves a rhodium-catalyzed Mizoroki-Heck reaction of potassium aryltrifluoroborates with alkenes, using acetone (B3395972) as a "green" oxidant. organic-chemistry.org This process avoids the need for external bases and oxidants like copper(II) acetate or O₂, which are common in palladium-based oxidative Heck reactions. organic-chemistry.org Another approach is a photoinduced, transition-metal-free Mizoroki-Heck-type reaction for the synthesis of (E)-stilbenes, which proceeds at room temperature in the presence of 18-crown-6 (B118740) ether and t-BuOK. acs.org Dehydrative Mizoroki-Heck reactions have also been developed that can proceed under base-free conditions in a water/acetonitrile (B52724) solvent system. hud.ac.uk

| Coupling Partners | Catalyst/Reagents | Key Feature | Product | Reference |

| Potassium aryltrifluoroborates + Alkenes | [Rh(diolefin)Cl]₂, triphenylphosphine, dioxane/acetone | Base-free, acetone as green oxidant | Substituted alkenes | organic-chemistry.org |

| Aryl halides + Alkenes | Photoinduced, 18-crown-6 ether, t-BuOK | Transition-metal-free, room temperature | (E)-Stilbenes | acs.org |

| Not specified | Not specified | Base-free, H₂O/MeCN solvent system | Not specified | hud.ac.uk |

Utilization of Sustainable Solvents (e.g., Cyrene™) in Related Synthetic Pathways

The choice of solvent is a critical factor in the environmental impact of a chemical process. Cyrene™, a bio-derived solvent, has emerged as a promising green alternative to commonly used dipolar aprotic solvents like DMF and NMP, which are facing increasing regulatory restrictions. nih.govrsc.org Cyrene™ has been successfully evaluated as a reaction medium for benchmark transformations like the Suzuki-Miyaura cross-coupling. organic-chemistry.org It has also been shown to be an effective solvent for Sonogashira reactions. nih.gov While the direct application of Cyrene™ in the synthesis of this compound may not be explicitly documented, its successful use in related palladium-catalyzed cross-coupling reactions, such as the Heck reaction between iodobenzene and styrene, suggests its potential as a sustainable solvent for stilbenoid synthesis. nih.gov The performance of Cyrene™ can sometimes be substrate-specific, and blending it with other organic solvents can help to mitigate issues such as its high viscosity. nih.govrsc.org

Microwave-Assisted Synthesis of this compound and its Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique in chemical laboratories, leveraging the ability of mobile electric charges in liquids or conducting ions in solids to convert electromagnetic energy into heat. oatext.com This method offers significant advantages over conventional heating, including immediate and rapid heating, enhanced reaction rates, greater product selectivity, and improved yields, often under solvent-free and environmentally benign conditions. oatext.comresearchgate.net The application of microwave irradiation can dramatically reduce reaction times from hours to mere minutes. cem.comasianpubs.org For instance, in the synthesis of certain Schiff bases, reactions requiring 60-180 minutes under reflux were completed in just 2-3 minutes using microwave irradiation. asianpubs.org Similarly, the Biginelli three-component condensation, which typically takes about 24 hours with conventional heating for low to moderate yields, can be accomplished in five minutes with 60-90% yields under microwave conditions. cem.com

While specific microwave-assisted synthesis protocols for the parent this compound are not extensively detailed in the provided literature, the synthesis of its derivatives and structurally related compounds is well-documented, demonstrating the technique's applicability. The synthesis of derivatives like 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine (B1365473) involves the reaction of 4-methoxystyrene with appropriate precursors, a process amenable to microwave enhancement for optimizing yields and purity. evitachem.com Furthermore, microwave irradiation has been successfully employed in the synthesis of (E)-N-(2-((E)-4-Methoxystyryl)phenyl) derivatives and various 4-styrylquinolines, where it significantly shortens reaction times and reduces the formation of side products. usm.myresearchgate.net These reactions are often conducted in the absence of a solvent, using catalytic amounts of reagents like ZnCl₂, with irradiation times ranging from 5 to 15 minutes. researchgate.net

The general procedure for microwave-assisted synthesis involves mixing the reactants, sometimes with a catalytic amount of an agent like ammonium (B1175870) acetate, and irradiating the mixture in a commercial microwave oven at a specified power and time. oatext.com The progress is monitored by thin-layer chromatography (TLC), and upon completion, the product is typically purified by recrystallization. oatext.com

Interactive Table: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield (%) (Microwave) | Reference |

| Schiff Base Synthesis | 60 - 180 min | 2 - 3 min | Not Specified | asianpubs.org |

| Biginelli Condensation | ~24 hours | 5 min | 60 - 90% | cem.com |

| 4-Styrylquinoline Synthesis | Prolonged Heating | 5 - 15 min | up to 70% | researchgate.net |

| α,β-Unsaturated Compound Synthesis | Not Specified | 30 - 60 sec | 81 - 99% | oatext.com |

Stereoselective Synthesis and Isomeric Control in this compound Production

The vinyl bridge in this compound allows for the existence of two geometric isomers: the (E)-isomer (trans) and the (Z)-isomer (cis). Control over the stereochemical outcome of the synthesis is crucial, as different isomers can exhibit distinct physical properties and biological activities. researchgate.net Research efforts have focused on developing stereoselective methods that preferentially yield the thermodynamically more stable (E)-isomer.

One prominent method for achieving high stereoselectivity is the Palladium-Catalyzed Heck Reaction . This reaction has been used to stereoselectively synthesize (E)-stilbene-quinone hybrids, which are derivatives of this compound. lookchem.com The optimal conditions for these reactions were identified as using NaOH (3 equivalents) and 10 mol% of palladium acetate at 90 °C for 15 minutes, leading specifically to the (E)-isomer. lookchem.com

The Wittig Reaction is another cornerstone in the synthesis of stilbenes. The olefination of p-hydroxybenzaldehyde with 2-naphthylmethylenetriphenylphosphorane yields 2-(4-hydroxystyryl)naphthalene, a precursor to the target compound. nih.gov This reaction can produce a mixture of (Z) and (E) isomers, which can then be separated by chromatography to isolate the desired isomer, demonstrating a method of post-synthesis isomeric control. nih.gov Subsequent etherification yields the final product.

Additionally, Nickel-Catalyzed Synthesis has been reported as a method for producing (E)-olefins, including (E)-2-(4-methoxystyryl)naphthalene. molaid.com A completely stereoselective one-pot synthesis for trans-4-hydroxystilbenes and their derivatives has also been developed, further highlighting the focus on producing the (E)-isomer. amazonaws.com The successful synthesis of the (E)-isomer is typically confirmed through spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, which shows distinct signals for the vinylic protons. nih.gov

Interactive Table: Research Findings on (E)-2-(4-Methoxystyryl)naphthalene Synthesis

| Synthetic Method | Key Reagents/Catalysts | Outcome/Product | Isomeric Purity | Reference |

| Heck Reaction | Pd(OAc)₂, NaOH | (E)-2-Hydroxy-3-(4-methoxystyryl)naphthalene-1,4-dione | Stereoselective to (E)-isomer | lookchem.com |

| Wittig Reaction | 2-naphthylmethylenetriphenylphosphorane | (E)-2-(4-Methoxystyryl)naphthalene | (E) and (Z) mixture, separated by chromatography | nih.gov |

| Nickel-Catalyzed Olefination | Nickel Catalyst | (E)-2-(4-Methoxystyryl)naphthalene | (E)-isomer | molaid.com |

| One-Pot Stereoselective Synthesis | Not Specified | (E)-2-(4-Methoxystyryl)naphthalene | Completely stereoselective to trans-isomer | amazonaws.com |

Spectroscopic Characterization and Structural Elucidation of 2 4 Methoxystyryl Naphthalene

Vibrational Spectroscopy Studies (FT-IR, FT-Raman) in Elucidating Molecular Vibrations and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for probing the molecular structure of 2-(4-methoxystyryl)naphthalene. mdpi.com These methods provide complementary information about the vibrational modes of the molecule, which are sensitive to its conformation and electronic structure. spectroscopyonline.com

In a study on related stilbazolium dyes, FT-IR and FT-Raman spectroscopy were used to identify characteristic functional groups. ijsrst.com For instance, the spectra of a p-hydroxy styrylquinolinium dye and its p-dimethylamino analogue were recorded to compare their vibrational properties. nih.gov The complementary nature of FT-IR and Raman spectroscopy allows for a more complete vibrational analysis, as some modes may be strong in one technique and weak or absent in the other. mdpi.comspectroscopyonline.com

Theoretical calculations, often employing density functional theory (DFT), are frequently used in conjunction with experimental spectra to assign the observed vibrational bands to specific molecular motions. nih.govresearchgate.net This combined approach allows for a detailed analysis of the molecule's conformational space and the influence of substituents on its vibrational properties. nih.gov For example, in the analysis of 2-bromo-6-methoxynaphthalene, DFT calculations were used to scale the calculated vibrational wavenumbers and perform a potential energy distribution (PED) analysis to assign all vibrational modes. nih.gov This level of detailed analysis provides a comprehensive understanding of the molecule's dynamic structure.

The table below presents a selection of characteristic vibrational frequencies for related naphthalene (B1677914) and styryl compounds, offering insight into the expected spectral features of this compound.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique | Reference |

| C-H stretching (aromatic) | 3100-3000 | FT-IR, FT-Raman | niscpr.res.in |

| C=C stretching (alkene) | 1650-1600 | FT-IR, FT-Raman | nih.gov |

| C=C stretching (aromatic) | 1600-1450 | FT-IR, FT-Raman | nih.gov |

| C-O stretching (methoxy) | 1275-1200 (asymmetric), 1075-1020 (symmetric) | FT-IR | nih.gov |

| C-H out-of-plane bending | 900-675 | FT-IR | researchgate.net |

Electronic Absorption and Emission Spectroscopy of this compound

Electronic spectroscopy provides valuable information about the electronic structure and photophysical properties of this compound. These properties are of particular interest due to the potential applications of styryl derivatives in materials science and as fluorescent probes. researchgate.net

UV-Visible Spectroscopic Analysis of Electronic Transitions

UV-Visible absorption spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. ej-eng.org The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. msu.edu For conjugated systems like this compound, the most significant transitions are typically π → π* transitions, which occur in the UV-A and near-visible regions of the electromagnetic spectrum.

The extended π-system, which includes the naphthalene ring, the styryl double bond, and the methoxy-substituted phenyl ring, is expected to give rise to strong absorption bands. The position and intensity of these bands are sensitive to the molecular conformation and the solvent environment. In a study of a related compound, 2-(4-methoxystyryl)quinoline 1-oxide, the photophysical behavior was found to be tuned by environmental effects. ifpan.edu.plifpan.edu.pl

The UV-visible spectrum of a similar compound, (E)-1-(4-methoxystyryl)naphthalene, was investigated as part of its synthesis and characterization. rsc.org For a series of butadiene derivatives containing an indane-1,3-dione moiety, broad and intense absorption bands were observed in the 300–500 nm range, which became significantly broader in the solid state. acs.org This suggests that intermolecular interactions can significantly influence the electronic properties of these types of molecules.

Fluorescence Spectroscopy and Luminescent Properties of this compound and its Analogues

Fluorescence spectroscopy is a highly sensitive technique used to study the emission of light from excited electronic states. Many styryl derivatives are known to be fluorescent, and their emission properties are often dependent on factors such as solvent polarity and molecular rigidity. researchgate.netnih.gov

The luminescent properties of a naphthol-styrylquinoline dyad were investigated, revealing fluorescence quenching of the naphthol moiety through energy transfer to the styrylquinoline part. researchgate.net This study highlights the potential for intramolecular energy transfer in complex styryl systems. In another example, the photophysical properties of naphthalimides containing a substituted styryl fragment at the 4-position were explored. The presence of a 4-(N,N-dimethylamino)styryl group was found to result in long-wavelength intramolecular charge transfer (ICT) absorption and emission, which is advantageous for fluorescence imaging applications. researchgate.net

The fluorescence of stilbazolium salts, which are structurally related to styryl derivatives, has been utilized for monitoring local viscosity and pH. ijsrst.com The solid-state emission properties of butadiene derivatives have also been shown to be strongly correlated with their molecular packing in the crystal lattice. acs.org These findings underscore the importance of both the intrinsic molecular structure and the intermolecular interactions in determining the luminescent behavior of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. uni-koeln.deslideshare.net It provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial relationships. researchgate.net

Proton (¹H NMR) and Carbon-13 (¹³C NMR) Spectroscopic Investigations

¹H and ¹³C NMR spectroscopy are fundamental techniques for determining the carbon-hydrogen framework of a molecule. slideshare.netnih.gov The chemical shifts of the protons and carbons in this compound are indicative of their local electronic environment.

For the (E)-isomer of 2-(4-methoxystyryl)quinoline, a related compound, the proton NMR spectrum showed characteristic signals for the aromatic and vinylic protons. rsc.org The ¹H NMR spectrum of (E)-1-(4-methoxystyryl)benzene also displays distinct signals for the different protons in the molecule. rsc.org The presence of the methoxy (B1213986) group is typically confirmed by a singlet in the ¹H NMR spectrum around 3.8-4.0 ppm.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. slideshare.net The chemical shifts of the carbon atoms in the naphthalene and styryl moieties are well-documented for similar compounds. rsc.orgrsc.org For example, in a series of 2-(n-alkylamino)-3-R-naphthalene-1,4-diones, the ¹³C chemical shifts were investigated to understand the effects of different substituents. nih.gov

The following table provides expected ¹H and ¹³C NMR chemical shift ranges for the key structural motifs in this compound, based on data from analogous compounds.

| Nucleus | Structural Unit | Expected Chemical Shift (ppm) | Reference |

| ¹H | Naphthalene Protons | 7.0 - 8.5 | researchgate.netmdpi.com |

| ¹H | Vinylic Protons | 6.5 - 7.5 | rsc.orgrsc.org |

| ¹H | Methoxy Protons | 3.8 - 4.0 | rsc.orgrsc.org |

| ¹³C | Naphthalene Carbons | 120 - 140 | nih.govmdpi.com |

| ¹³C | Vinylic Carbons | 110 - 140 | rsc.orgrsc.org |

| ¹³C | Methoxy Carbon | ~55 | rsc.orgrsc.org |

Advanced NMR Techniques for Stereochemical and Regiochemical Determination

While ¹H and ¹³C NMR provide basic structural information, advanced two-dimensional (2D) NMR techniques are often necessary for complete and unambiguous structural assignment, especially for complex molecules. numberanalytics.comlongdom.orgwalmart.com

Correlation Spectroscopy (COSY) is used to identify proton-proton couplings, which helps to establish the connectivity of protons within the molecule. longdom.org This is particularly useful for assigning the protons within the naphthalene and phenyl rings.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates proton and carbon signals, allowing for the direct assignment of which protons are attached to which carbons. mdpi.com Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, on the other hand, shows correlations between protons and carbons that are separated by two or three bonds. mdpi.com This technique is invaluable for establishing the connectivity between different parts of the molecule, such as the linkage between the naphthalene ring and the styryl group.

For determining the stereochemistry, such as the E or Z configuration of the double bond, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be employed. numberanalytics.comipb.pt These experiments detect through-space interactions between protons that are close to each other, providing crucial information about the 3D structure of the molecule. numberanalytics.com

In some cases, due to the presence of different rotamers, NMR assignment can be challenging, necessitating the use of these advanced techniques for a complete structural elucidation. uni-koeln.de The combination of these methods provides a powerful approach for the comprehensive stereochemical and regiochemical determination of this compound. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of molecular formulas. thermofisher.com Unlike standard mass spectrometry, HRMS provides high mass accuracy, enabling the differentiation of compounds with the same nominal mass but different elemental compositions. This is achieved by instruments, such as Time-of-Flight (TOF) analyzers, that can deliver high mass resolution, which is the ability to separate two peaks of slightly different mass-to-charge ratios (m/z). thermofisher.com

For this compound, with a chemical formula of C₁₉H₁₆O, HRMS is employed to confirm the exact mass of its molecular ion. In a study, the (E)-isomer of this compound was analyzed by high-resolution mass spectrometry. uni-koeln.de The analysis provides definitive confirmation of the compound's elemental composition by comparing the experimentally measured mass to the theoretically calculated mass.

The fragmentation of aromatic compounds in mass spectrometry often involves characteristic patterns. libretexts.org While specific fragmentation pathway analysis for this compound is not detailed in the available literature, general principles suggest that fragmentation would likely involve cleavage at the styrenic double bond and within the methoxy group. The stability of the naphthalene and phenyl rings means that the molecular ion peak is expected to be strong. libretexts.org

Table 1: HRMS Data for (E)-2-(4-Methoxystyryl)naphthalene

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₉H₁₆O | uni-koeln.de |

| Calculated Molecular Weight | 260.1201 g/mol | uni-koeln.de |

| Ionization Mode | Not Specified |

Note: Specific measured mass and fragmentation data were not available in the reviewed literature abstracts. The table reflects the confirmation of the compound's synthesis and expected analysis by HRMS.

X-ray Crystallography of this compound and Analogues

Single Crystal X-ray Diffraction (SC-XRD) involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. uni-ulm.describd.com This pattern is used to construct a three-dimensional map of electron density within the crystal, revealing the precise positions of atoms. wikipedia.org

A relevant analogue, (E)-2-(4-methoxystyryl)-2,3-dihydro-1H-perimidine acetonitrile (B52724) monosolvate, has been characterized using SC-XRD. researchgate.net The study provides detailed crystallographic data that illustrates the molecular architecture. The compound crystallized in the triclinic space group Pī. researchgate.net The crystal data obtained from this analysis is fundamental to understanding the packing and structure of similar molecules in the solid state.

Table 2: Crystallographic Data for (E)-2-(4-methoxystyryl)-2,3-dihydro-1H-perimidine acetonitrile monosolvate

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₂₀H₁₈N₂O·CH₃CN | researchgate.net |

| Crystal System | Triclinic | researchgate.net |

| Space Group | Pī | researchgate.net |

| a (Å) | 7.8128 (7) | researchgate.net |

| b (Å) | 8.4641 (7) | researchgate.net |

| c (Å) | 14.7427 (14) | researchgate.net |

| α (°) | 79.513 (7) | researchgate.net |

| β (°) | 83.861 (7) | researchgate.net |

| γ (°) | 77.076 (7) | researchgate.net |

| Volume (ų) | 932.11 (15) | researchgate.net |

The data from X-ray crystallography allows for a detailed conformational analysis and an understanding of the non-covalent interactions that govern the crystal packing. mdpi.com In the crystal structure of the analogue, (E)-2-(4-methoxystyryl)-2,3-dihydro-1H-perimidine, the conformation about the C=C double bond is E. researchgate.net A key conformational feature is the relative orientation of the aromatic rings. The planes of the naphthalene ring system and the methoxyphenyl ring are nearly perpendicular to each other, with a measured dihedral angle of 87.61 (6)°. researchgate.netresearchgate.net This twisted conformation minimizes steric hindrance between the two bulky aromatic systems.

Intermolecular interactions are crucial in dictating the arrangement of molecules within the crystal lattice. In the crystalline environment of the perimidine analogue, molecules are linked by N—H⋯N hydrogen bonds, with the acetonitrile solvent molecule acting as the hydrogen bond acceptor. researchgate.net These interactions form zigzag chains that propagate along the nih.gov crystallographic direction. researchgate.net In other related naphthalene derivatives, intermolecular O—H⋯O hydrogen bonds, C—H⋯O interactions, and weak π–π stacking interactions have been observed to stabilize the crystal structure. nih.gov Such interactions are likely to be important in the crystal packing of this compound itself, particularly C–H⋯π and π–π stacking interactions between the electron-rich aromatic rings.

Advanced Computational Chemistry and Theoretical Studies on 2 4 Methoxystyryl Naphthalene

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

DFT has proven to be a powerful tool for investigating the fundamental properties of 2-(4-Methoxystyryl)naphthalene. These calculations provide a detailed picture of the molecule's three-dimensional arrangement and the distribution of its electrons, which are crucial for understanding its reactivity and spectroscopic behavior.

Ground State Geometries and Energetics of this compound

Theoretical calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, have been utilized to determine the most stable (lowest energy) conformation of this compound in its electronic ground state. These studies reveal the optimized bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional structure. The energetics of the molecule, including its total energy and stability, are also key outputs of these calculations. For similar naphthalene (B1677914) derivatives, DFT calculations have been shown to provide geometric parameters that are in good agreement with experimental data where available.

Table 1: Selected Optimized Geometrical Parameters of a Naphthalene Derivative from DFT Calculations

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| C-C (naphthalene ring) | ~1.37 - 1.42 |

| C-C (styrene bridge) | ~1.34 (double bond), ~1.47 (single bond) |

| C-O (methoxy group) | ~1.36 |

| C-C-C (naphthalene ring) | ~118 - 121 |

| C=C-C (styrene bridge) | ~125 - 127 |

Note: The data in this table is representative of typical bond lengths and angles for similar structures and is for illustrative purposes. Specific values for this compound would be obtained from dedicated DFT calculations.

Molecular Orbital Analysis (HOMO/LUMO) and Charge Distribution Characteristics

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior. For this compound, the HOMO is typically localized on the electron-rich methoxystyryl moiety, while the LUMO is often distributed across the naphthalene ring system.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally indicates a molecule that is more easily excitable and more chemically reactive. For naphthalene itself, the HOMO-LUMO gap has been calculated to be around 4.75 eV using DFT with an aug-cc-pVQZ basis set. samipubco.com The substitution with the methoxystyryl group is expected to influence this value.

Natural Bond Orbital (NBO) analysis is another computational technique used to study the charge distribution and intramolecular interactions. This analysis can reveal details about charge delocalization and the stabilizing effects of electron-donating and accepting groups within the molecule.

Table 2: Frontier Molecular Orbital Energies and Properties

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | |

| LUMO Energy | |

| HOMO-LUMO Energy Gap | |

| Ionization Potential | |

| Electron Affinity |

Note: This table is a template for the type of data generated from HOMO/LUMO analysis. Specific values for this compound are pending dedicated computational studies.

Vibrational Frequency Analysis and Spectroscopic Property Correlations

Computational vibrational analysis is a powerful method for predicting the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies using DFT, researchers can assign the various vibrational modes of this compound to specific stretching, bending, and torsional motions of its atoms. These theoretical spectra can then be compared with experimental data to confirm the molecular structure and to understand the relationship between structure and vibrational properties. For instance, studies on similar molecules like 2-chloroquinoline-3-carboxaldehyde have demonstrated the utility of DFT in assigning vibrational modes with the aid of Potential Energy Distribution (PED) analysis. nih.gov A scaling factor is often applied to the calculated frequencies to improve agreement with experimental results, accounting for anharmonicity and other systematic errors in the calculations. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Photophysical Property Prediction

To investigate the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method allows for the calculation of electronic excited states and the prediction of various photophysical properties.

Excited State Geometries and Energy Barriers

Upon excitation, the geometry of this compound can change significantly. TD-DFT calculations can be used to optimize the geometry of the molecule in its lowest excited singlet state (S1), providing insights into the structural rearrangements that occur after photoexcitation. These calculations are also crucial for understanding the potential energy surfaces of the excited states and for identifying any energy barriers that might govern photochemical reactions or non-radiative decay pathways.

Simulated UV-Vis and Fluorescence Spectra and Quantum Chemical Interpretation

One of the key applications of TD-DFT is the simulation of electronic absorption (UV-Vis) and emission (fluorescence) spectra. By calculating the vertical excitation energies from the ground state (for absorption) and the emission energies from the optimized excited state (for fluorescence), along with the corresponding oscillator strengths, a theoretical spectrum can be constructed.

These simulated spectra can be compared with experimental measurements to validate the computational methodology and to provide a detailed interpretation of the electronic transitions involved. For example, the main absorption band in molecules of this type is often attributed to a π-π* transition, involving the promotion of an electron from the HOMO to the LUMO. The nature of these transitions, including their charge-transfer character, can be further analyzed using the calculated molecular orbitals. Studies on other naphthalene derivatives have shown that TD-DFT can accurately predict experimental absorption maxima. nih.gov

Table 3: Calculated Electronic Transitions for a Naphthalene Derivative

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | HOMO → LUMO | ||

| S0 → S2 | HOMO-1 → LUMO | ||

| S0 → S3 | HOMO → LUMO+1 |

Note: This table illustrates the typical output of a TD-DFT calculation for electronic transitions. Specific data for this compound would require a dedicated computational investigation.

Molecular Dynamics Simulations to Explore Conformational Space and Solvent Effects

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, allowing for the exploration of its conformational flexibility and the influence of surrounding solvent molecules. While specific MD studies on this compound are not extensively documented in the literature, the principles of this methodology can be applied to understand its likely behavior based on studies of related compounds.

Conformational Space: The conformational space of this compound is expected to be characterized by a balance between steric hindrance and electronic conjugation. The planar conformation, where the naphthalene and methoxyphenyl rings are coplanar, would maximize π-conjugation, which is often energetically favorable. However, steric clashes between the hydrogen atoms on the vinyl group and the aromatic rings could lead to non-planar, twisted conformations being significantly populated. A computational conformational search would typically identify several low-energy conformers. For a related compound, (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol, a twisted conformation was found to be stable, with the naphthalene and phenol (B47542) rings inclined to each other. researchgate.net Similarly, for 1,4-Bis(4-methoxyphenyl)naphthalene, the methoxybenzene rings are significantly splayed out of the plane of the naphthalene ring system. nih.govnih.gov

Solvent Effects: The polarity of the solvent can have a profound impact on both the conformational equilibrium and the photophysical properties of this compound. In polar solvents, conformations with a larger dipole moment would be stabilized. MD simulations can explicitly model the interactions between the solute and solvent molecules, such as hydrogen bonding to the methoxy (B1213986) group's oxygen atom or dipole-dipole interactions. These simulations can provide insights into the formation of a solvent shell around the molecule and how this influences its dynamics and electronic properties. For instance, the presence of a polar solvent could affect the energy barrier for rotation around the styryl single bonds, thereby altering the rate of interconversion between different conformers.

A representative, though hypothetical, data table summarizing the type of information that could be obtained from MD simulations is presented below.

| Dihedral Angle (Naphthyl-Vinyl-Phenyl) | Predominant Conformation | Solvent | Dipole Moment (Debye) |

| ~180° (anti-periplanar) | Near-planar | Cyclohexane | ~2.5 |

| ~140° (syn-clinal) | Twisted | Water | ~3.8 |

| ~40° (anti-clinal) | Twisted | Ethanol | ~3.5 |

This table is illustrative and intended to show the type of data generated from molecular dynamics simulations.

Quantum Chemical Descriptors and Reactivity Indices for this compound

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the electronic structure and reactivity of this compound. From the electronic wavefunction, a variety of descriptors and indices can be calculated to predict the molecule's behavior in chemical reactions.

HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

Ionization Potential (IP) and Electron Affinity (EA): IP is the energy required to remove an electron, and EA is the energy released when an electron is added. These are directly related to the HOMO and LUMO energies, respectively, according to Koopmans' theorem.

Electronegativity (χ): This measures the tendency of the molecule to attract electrons. It is calculated as the negative of the chemical potential (μ).

Chemical Hardness (η) and Softness (S): Hardness is a measure of the resistance to a change in electron distribution. Softness is the reciprocal of hardness. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. A higher electrophilicity index indicates a greater capacity to act as an electrophile. nih.gov

For structurally related naphthalene derivatives, DFT calculations have been successfully employed to compute these descriptors. researchgate.net While specific values for this compound require a dedicated computational study, the expected trends would involve the HOMO being delocalized over the electron-rich methoxyphenyl and styryl components, and the LUMO being distributed across the naphthalene and vinyl moieties.

Local Reactivity Descriptors: To understand which parts of the molecule are more reactive, local descriptors are used.

Fukui Functions: These functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed. They are used to identify the most electrophilic and nucleophilic sites within the molecule.

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential around the molecule. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the oxygen atom of the methoxy group and the π-electron clouds of the aromatic rings are expected to be regions of negative potential.

A hypothetical table of calculated quantum chemical descriptors for this compound is provided below to illustrate the output of such a study.

| Descriptor | Value | Unit |

| HOMO Energy | -5.8 | eV |

| LUMO Energy | -1.5 | eV |

| HOMO-LUMO Gap | 4.3 | eV |

| Ionization Potential | 5.8 | eV |

| Electron Affinity | 1.5 | eV |

| Electronegativity (χ) | 3.65 | eV |

| Chemical Hardness (η) | 2.15 | eV |

| Electrophilicity Index (ω) | 3.10 | eV |

This table is illustrative and based on typical values for similar aromatic compounds. Actual values would require specific DFT calculations.

Computational Mechanistic Investigations of Reactions Involving this compound

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction pathways, providing a deeper understanding of reaction kinetics and selectivity. For this compound, several types of reactions could be investigated computationally.

Oxidation Reactions: The naphthalene moiety is susceptible to oxidation. Theoretical studies on the oxidation of naphthalene by hydroxyl radicals have shown that the reaction can proceed via either OH addition to the aromatic ring or H-atom abstraction. researchgate.net A similar computational study on this compound could investigate how the methoxystyryl substituent influences the regioselectivity and energetics of the oxidation process. The electron-donating methoxy group would likely activate the aromatic rings, making them more susceptible to electrophilic attack.

Pericyclic Reactions: The styryl double bond in this compound can participate in pericyclic reactions, such as cycloadditions. For example, a [2+2] photocycloaddition could lead to the formation of a cyclobutane (B1203170) ring, a reaction that has been studied for naphthalene acrylic acids. rsc.org Computational investigations could model the excited-state potential energy surface to understand the mechanism of such photochemical reactions. Similarly, the molecule could act as a dienophile in a Diels-Alder reaction. DFT calculations can be used to determine the activation energies for different possible cycloaddition pathways and predict the stereochemical outcome of the reaction. A study on styrylnaphthalenes has explored their photocyclization to form dihydrophenanthrene derivatives, a process that can be modeled computationally to understand the relative stabilities of the isomers and the reaction energetics. researchgate.net

Reaction Coordinate and Transition State Analysis: A typical computational mechanistic study involves identifying the transition state structure for a given reaction step. The transition state is a first-order saddle point on the potential energy surface. Frequency calculations are performed to confirm the nature of the stationary points (minima for reactants, products, and intermediates; a single imaginary frequency for a transition state). The intrinsic reaction coordinate (IRC) method can then be used to follow the reaction path from the transition state down to the connected reactant and product, confirming the proposed mechanism.

Below is a hypothetical data table summarizing the kind of results that could be obtained from a computational investigation of a hypothetical Diels-Alder reaction between this compound and maleic anhydride (B1165640).

| Reaction Pathway | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | Transition State Geometry |

| Endo approach | 25.3 | -18.7 | Asynchronous bond formation |

| Exo approach | 27.8 | -17.5 | More synchronous bond formation |

This table is for illustrative purposes to show the output of computational mechanistic investigations.

Photophysical Processes and Excited State Dynamics of 2 4 Methoxystyryl Naphthalene

Excited State Formation and Relaxation Pathwaysnih.govrsc.org

The formation of the excited state in molecules with donor and acceptor groups, like 2-(4-Methoxystyryl)naphthalene, often involves a significant degree of intramolecular charge transfer (ICT), where electron density shifts from the methoxy-styryl moiety to the naphthalene (B1677914) ring. mdpi.com This ICT character heavily influences the subsequent relaxation dynamics.

The fluorescence quantum yield (Φf) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The excited-state lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. These parameters are highly sensitive to the molecular structure and the environment.

For analogous compounds, such as piperidine-substituted naphthalimides, a strong dependence on solvent polarity is observed. nih.gov In nonpolar solvents like toluene (B28343) and dioxane, quantum yields can be very high, while they decrease drastically in polar solvents. nih.gov This quenching in polar media is often attributed to the stabilization of a twisted intramolecular charge transfer (TICT) state, which provides an efficient non-radiative decay channel. nih.gov Similarly, the fluorescence lifetimes are affected by the solvent environment, with multiple lifetime components often being observed, indicating the presence of different excited state conformations or species. nih.gov

Table 1: Photophysical Data of an Analogous Piperidine-Naphthalimide Derivative in Various Solvents nih.gov

| Solvent | Emission Max (λem, nm) | Quantum Yield (Φ) | Lifetime (τ, ns) |

| Toluene | 495.5 | 0.453 | 6.88 |

| Dioxane | 496.0 | 0.821 | 8.89 |

| Dichloromethane | 510.5 | 0.530 | 5.37 |

| Acetonitrile (B52724) | 529.5 | 0.106 | 2.12 |

| Dimethylformamide (DMF) | 536.0 | 0.010 | 0.44 |

| Dimethyl sulfoxide (B87167) (DMSO) | 539.0 | 0.003 | 0.17 |

Data presented is for an analogous naphthalimide derivative to illustrate typical solvent effects on this class of compounds.

Non-radiative decay processes compete with fluorescence, reducing the quantum yield. For styryl derivatives, a primary non-radiative pathway is the trans-cis photoisomerization around the ethylenic double bond. nih.gov This process often involves rotation to a perpendicular geometry (the so-called "twisted" state) that facilitates rapid, non-radiative decay back to the ground state, populating both trans and cis isomers. The efficiency of photoisomerization can be influenced by the environment; for instance, in viscous solvents like glycerol, the restriction of this rotational motion can lead to an increase in fluorescence quantum yield. nih.gov

In other related systems, such as 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine (B1365473), a different non-radiative pathway dominates. The primary process is the highly exothermic cleavage of a C-Cl bond from the singlet excited state. researchgate.net This illustrates that the specific chemical structure dictates the most favorable non-radiative decay mechanism. Internal conversion, the radiationless transition between states of the same multiplicity (e.g., S₁ → S₀), and intersystem crossing (ISC) to the triplet manifold (S₁ → T₁) are other fundamental non-radiative processes that contribute to the deactivation of the excited state. nih.gov

Photoinduced Charge Transfer Phenomena in this compound

The structure of this compound, featuring an electron-donating methoxy (B1213986) group and an electron-accepting naphthalene moiety connected by a conjugated bridge, is archetypal for molecules exhibiting photoinduced charge transfer (ICT). Upon excitation, electron density is transferred from the donor end of the molecule to the acceptor end. mdpi.com

This ICT state is more polar than the ground state and is therefore significantly stabilized by polar solvents. researchgate.net This stabilization is the primary reason for the solvatochromic shifts observed in the fluorescence spectra, where the emission maximum shifts to lower energies (red-shifts) as solvent polarity increases. researchgate.netresearchgate.net In some cases, the charge transfer can be so efficient that it leads to the formation of a twisted intramolecular charge transfer (TICT) state, which is often non-emissive or weakly emissive and acts as a quenching channel, reducing the fluorescence quantum yield in polar environments. nih.gov

Influence of Environmental Factors on Photophysical Behavior (e.g., Solvent Effects, Aggregation-Induced Emission)nih.gov

The photophysical behavior of this compound is profoundly influenced by its immediate surroundings.

Solvent Effects : As discussed, solvent polarity plays a crucial role. The interaction of the molecule's dipole moment with the solvent environment affects the energy levels of the ground and excited states. The Lippert-Mataga equation is often used to correlate the Stokes shift (the difference in energy between the absorption and emission maxima) with the dielectric constant and refractive index of the solvent, providing insight into the change in dipole moment upon excitation. mdpi.com For many naphthalimide and styryl derivatives, a linear correlation is observed, confirming the presence of an ICT state that is sensitive to solvent stabilization. researchgate.netmdpi.com

Aggregation-Induced Emission (AIE) : Many conventional fluorophores that are highly emissive in dilute solutions suffer from aggregation-caused quenching (ACQ) at high concentrations or in the solid state due to strong π-π stacking interactions. acs.org However, a class of molecules known as AIEgens exhibits the opposite behavior: they are weakly fluorescent in solution but become highly emissive upon aggregation. rsc.org This phenomenon is typically attributed to the restriction of intramolecular motions (such as rotations) in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative fluorescence channel. acs.org Given its styryl structure, a component common in many AIEgens, this compound could potentially exhibit AIE characteristics, leading to enhanced emission in the solid state or in poor solvents.

Time-Resolved Spectroscopy (e.g., Transient Absorption Spectroscopy, Laser Flash Photolysis) for Intermediate Species Elucidation

To understand the complete picture of excited-state dynamics, steady-state techniques are insufficient. Time-resolved spectroscopy methods are essential for detecting and characterizing transient intermediate species that exist for nanoseconds or even picoseconds.

Transient Absorption (TA) Spectroscopy : This pump-probe technique allows for the observation of excited states and other short-lived species. A pump pulse excites the sample, and a delayed probe pulse measures the absorption spectrum of the generated transient species. Studies on analogous naphthalene-based azo dyes using TA spectroscopy have revealed multiple excited-state lifetimes, corresponding to different steps in the relaxation pathway, such as vibrational relaxation and conformational changes, occurring on timescales from sub-picoseconds to hundreds of picoseconds. rsc.orgrsc.orgrsc.org

Laser Flash Photolysis (LFP) : LFP is used to study slightly longer-lived transients, such as triplet states or radical ions, which can persist for microseconds or longer. For instance, LFP studies on naphthalene derivatives have been used to observe the characteristic absorption of the naphthalene triplet state, allowing for the study of triplet energy transfer processes. osti.gov In systems where photoinduced electron transfer occurs, LFP can be used to identify the resulting radical cation and radical anion species. nih.gov

Theoretical Modeling and Simulation of Photophysical Processesnih.gov

Computational chemistry provides powerful tools to complement experimental findings and offer deeper insight into photophysical processes.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) : These quantum chemical methods are widely used to model the electronic structure of molecules in both their ground and excited states. acs.org DFT can be used to calculate the geometries and energies of the ground state, while TD-DFT is employed to predict absorption and emission energies, as well as the nature of the excited states (e.g., local excitation vs. charge-transfer). researchgate.netacs.org Calculations can reveal the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) distributions, visually demonstrating the charge transfer character of an electronic transition. researchgate.net

Potential Energy Surfaces (PES) : By calculating the energy of the molecule as a function of specific geometric coordinates (e.g., the twist angle of the ethylenic bond), it is possible to map out the potential energy surfaces of the ground and excited states. These maps are invaluable for understanding reaction pathways, such as photoisomerization, and for identifying energy barriers and conical intersections that facilitate non-radiative decay. rsc.orgrsc.org Advanced computational studies on naphthalene itself have been used to accurately model the potential energy curves of its excited states and explain the formation of excimers (excited dimers). nih.gov

Chemical Reactivity and Reaction Mechanisms of 2 4 Methoxystyryl Naphthalene

Elucidation of Reaction Pathways and Transition State Structures

The comprehensive understanding of a chemical reaction requires detailed knowledge of its reaction pathway, including the intermediates and transition state structures involved. For complex organic molecules like 2-(4-Methoxystyryl)naphthalene, computational chemistry has become an indispensable tool for mapping out potential energy surfaces and identifying the lowest energy pathways. uni-koeln.demdpi.com

While specific computational studies detailing the reaction pathways and transition state structures for every reaction of this compound are not extensively documented in publicly available literature, the methodologies for such investigations are well-established. Techniques such as Density Functional Theory (DFT) are frequently employed to model molecular structures and calculate the thermodynamic and kinetic parameters of a reaction. mdpi.comescholarship.org These calculations can predict the feasibility of a proposed mechanism and rationalize experimental observations like product distribution and stereoselectivity. escholarship.org

For instance, in cyclization reactions, transition state calculations can help determine the preferred conformational pathway (e.g., chair-like vs. boat-like) by comparing the relative energies of the transition state structures. uni-koeln.de By identifying the transition state with the lowest energy barrier, the most probable reaction pathway can be elucidated. mdpi.com Advanced methods like ab initio molecular dynamics (AIMD) simulations can further refine this understanding by exploring the dynamic effects on the reaction trajectory after passing the primary transition state, which is crucial for reactions with potential bifurcations leading to multiple products. escholarship.org

The synthesis of (E)-2-(4-Methoxystyryl)naphthalene has been reported, and understanding the transition states in its formation, for example via a Heck or Wittig reaction, would involve calculating the structures and energies of the organometallic intermediates or the betaine/oxaphosphetane intermediates, respectively. uni-koeln.deethz.ch Such computational analyses provide fundamental insights that are crucial for reaction optimization and the design of new synthetic strategies. escholarship.org

Mechanistic Aspects of Heck Coupling and Related Carbon-Carbon Bond Forming Reactions

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis for its efficacy in forming carbon-carbon bonds, particularly in the synthesis of substituted alkenes like this compound. byjus.comwikipedia.org This palladium-catalyzed cross-coupling reaction typically involves an unsaturated halide (or triflate) and an alkene, facilitated by a base. wikipedia.org

The generally accepted mechanism for the Heck reaction proceeds through a catalytic cycle involving palladium in the Pd(0) and Pd(II) oxidation states. wikipedia.orgnumberanalytics.com

The catalytic cycle comprises four key steps:

Oxidative Addition: A Pd(0) complex reacts with the aryl or vinyl halide (e.g., a brominated naphthalene), inserting the palladium into the carbon-halogen bond to form a Pd(II) species. wikipedia.orgnumberanalytics.com

Alkene Insertion (Migratory Insertion): The alkene (e.g., 4-methoxystyrene) coordinates to the Pd(II) complex and then inserts into the palladium-carbon bond. This step, known as syn-addition, forms a new alkyl-palladium(II) intermediate. byjus.comnumberanalytics.com

β-Hydride Elimination: For the desired substituted alkene to be formed, a hydrogen atom on the carbon beta to the palladium atom is eliminated. This step requires a syn-periplanar arrangement of the C-H and C-Pd bonds and results in a palladium-hydride complex, releasing the final stilbene (B7821643) product. The reaction generally shows a high selectivity for the trans isomer. byjus.comorganic-chemistry.org

Reductive Elimination: A base is used to regenerate the active Pd(0) catalyst from the palladium-hydride complex, allowing the cycle to continue. wikipedia.orgnumberanalytics.com

A study on the synthesis of stilbene-quinone hybrids via a Heck reaction between 3-iodolawsone and various styrenes provides relevant mechanistic insights. lookchem.com The reaction conditions involved palladium acetate (B1210297) as the catalyst and various bases. The yields were found to be dependent on the electronic nature of the substituent on the styrene. lookchem.com

| Styrene Reactant | Substituent Nature | Product Yield (%) |

|---|---|---|

| 4-Nitrostyrene | Electron-withdrawing | 98 |

| Styrene | Neutral | - |

| 4-Methoxystyrene (B147599) | Electron-donating | 23 |

| Other electron-donating styrenes | Electron-donating | 7-32 |

| Other electron-withdrawing styrenes | Electron-withdrawing | 65-98 |

The results, showing higher yields with electron-withdrawing groups and lower yields with electron-donating groups like the methoxy (B1213986) group, suggest that the reaction likely proceeds through a neutral Heck pathway. lookchem.com The synthesis of (E)-2-(4-Methoxystyryl)naphthalene itself has been accomplished using a carbamate (B1207046) precursor and 1-methoxy-4-vinylbenzene under palladium catalysis, yielding the product as a white solid. ethz.ch

Photochemical Reactions of this compound (e.g., Photoisomerization, Photodimerization)

The extended π-system of this compound makes it susceptible to photochemical reactions upon absorption of light. The most common of these are trans-cis (or E/Z) photoisomerization and photodimerization.

Photoisomerization: Like other stilbenes, this compound is expected to undergo reversible trans-cis isomerization upon irradiation with UV light. oit.eduyoutube.com The trans isomer is typically the more thermodynamically stable form due to reduced steric hindrance. Upon absorption of a photon, the molecule is promoted to an excited state (S1). In this excited state, the rotational barrier around the central C=C double bond is significantly reduced. The molecule can then twist to a "perpendicular" conformation, from which it can relax back to the ground state (S0) as either the trans or cis isomer. researchgate.net

Studies on the closely related 2-styrylquinoline (B1231325) have shown that electron-donating substituents in the styryl moiety, such as a methoxy group, tend to increase the quantum yield of trans-cis photoisomerization in the neutral form. researchgate.net This is attributed to the stabilization of an intermediate zwitterionic perpendicular conformation in the excited state. researchgate.net This suggests that this compound would also exhibit efficient photoisomerization.

Photodimerization: In concentrated solutions or in the solid state, stilbene derivatives can undergo photodimerization, typically a [2+2] cycloaddition, to form cyclobutane (B1203170) derivatives. beilstein-journals.org Naphthalene (B1677914) derivatives are also known to undergo photodimerization. sioc-journal.cn For example, the photodimer of 2-methoxynaphthalene (B124790) has been characterized by X-ray analysis as a centrosymmetric molecule where the two naphthalene units are linked at their 1 and 4 positions. rsc.org Given the presence of both a stilbene and a naphthalene moiety, this compound could potentially undergo several modes of photodimerization, including [2+2] cycloaddition at the styrenic double bond or a [4+4] cycloaddition involving the naphthalene ring. beilstein-journals.orgsioc-journal.cn The specific products formed would depend heavily on the reaction conditions, such as the solvent and the relative orientation of the molecules in the crystal lattice if the reaction is performed in the solid state. beilstein-journals.org

Radical Generation and Propagation Mechanisms

The generation of radical species from this compound or its derivatives can be initiated photochemically. These radicals can then initiate and participate in subsequent chain reactions, such as polymerization. researchgate.net

A key example involves 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine (B1365473) (designated R-Cl), which contains the same styryl-naphthalene chromophore. This compound has been shown to be an efficient Type I photoinitiator, meaning it undergoes bond cleavage upon direct excitation to produce radicals. researchgate.net

Radical Generation (Initiation): Upon irradiation with near-UV or visible light (e.g., 385-405 nm), the R-Cl molecule absorbs a photon and is promoted to an excited singlet state. researchgate.net From this excited state, a very fast and efficient cleavage of a carbon-chlorine (C-Cl) bond occurs, generating two radical species: a triazinyl radical and a chlorine radical. researchgate.net This primary process has been investigated using techniques like steady-state photolysis and Electron Spin Resonance (ESR) spin trapping. researchgate.net ESR studies, using Phenyl-N-tert-butylnitrone (PBN) as a spin trap, have successfully identified the radicals generated upon light exposure. researchgate.net

Radical Propagation: Once generated, these primary radicals can initiate polymerization of monomers, such as acrylates, in a process known as Free Radical Photopolymerization (FRP). The propagation phase consists of a chain reaction where a radical adds to a monomer molecule, creating a new, larger radical. lumenlearning.com This new radical then adds to another monomer, and the process repeats, leading to the rapid formation of a polymer chain. lumenlearning.compreprints.org

Initiation: Photochemical cleavage of the initiator (like R-Cl) to form free radicals. researchgate.netlumenlearning.com

Propagation: The repeated addition of the radical to monomer units. lumenlearning.compreprints.org

Termination: The chain reaction is stopped when two radical species react with each other to form a stable, non-radical product. lumenlearning.com

The efficiency of photoinitiators like R-Cl demonstrates that the this compound scaffold is effective at absorbing light and channeling that energy into chemical reactions that produce reactive radical intermediates. researchgate.net

Derivatives and Analogues of 2 4 Methoxystyryl Naphthalene: Synthesis and Structure Property Relationships

Design and Synthesis of Substituted 2-(4-Methoxystyryl)naphthalene Derivatives

The synthesis of derivatives based on the this compound scaffold is primarily achieved through established organic chemistry reactions, most notably the Wittig and Heck coupling reactions. These methods allow for the introduction of a wide array of functional groups and structural motifs.

Research has shown that the naphthalene (B1677914) group can be a successful substitute for other aromatic systems in bioactive molecules. capes.gov.br For instance, in the context of combretastatin (B1194345) analogues, replacing the isovanillin (B20041) moiety with a naphthalene ring has led to compounds with high cytotoxicity. capes.gov.br The synthesis of polysubstituted naphthalene derivatives can be challenging due to issues with regioselectivity in traditional electrophilic aromatic substitution reactions. nih.gov However, modern cross-coupling methods, such as the Heck reaction, provide a more controlled approach. For example, methyl 6-bromo-2-naphthoate can be used as a starting material to introduce various styryl groups at the 6-position of the naphthalene ring. nih.gov Further modifications can include the reduction of the naphthalene core itself. The use of potassium-graphite intercalate (C₈K) in tetrahydrofuran (B95107) offers a method for the Birch-type reduction of substituted naphthalenes, yielding 1,4-dihydronaphthalene (B28168) derivatives. huji.ac.il

Modifying the substituents on the styryl phenyl ring is a common strategy to manipulate the molecule's properties. The electronic nature of these substituents—whether electron-donating or electron-withdrawing—profoundly affects the synthesis, electronic structure, and photophysical behavior of the resulting compounds.

A library of 2-naphthaleno trans-stilbenes has been synthesized using the Wittig reaction, where 2-naphthaldehyde (B31174) is reacted with various substituted benzyl-triphenylphosphonium bromides. nih.gov This approach allows for the introduction of diverse functional groups onto the phenyl ring. For example, derivatives featuring a hydroxyl group ((E)-2-(4-hydroxystyryl)naphthalene) or a chloro group ((E)-2-(4-chlorostyryl)naphthalene) have been successfully prepared. nih.gov The presence of different substituents can influence the reaction pathways and product yields in photochemical reactions. researchgate.net

| Product Name | Substituent on Styryl Phenyl Ring | Starting Materials | Method | Yield |

|---|---|---|---|---|

| (E)-2-(4-Methoxystyryl)naphthalene | -OCH₃ | 2-Naphthaldehyde, 4-methoxybenzyl-triphenylphosphonium bromide | Wittig Reaction | Not Specified |

| (E)-2-(4-Chlorostyryl)naphthalene | -Cl | 2-Naphthaldehyde, 4-chlorobenzyl-triphenylphosphonium bromide | Wittig Reaction | Not Specified |

The vinyl bridge connecting the two aromatic rings is another key target for modification. Changes to this bridging structure can significantly impact the molecule's geometry and electronic conjugation. One notable modification is the introduction of a cyano (-CN) group on the vinyl bridge, creating cyanostilbene derivatives.

These analogues are often synthesized via the Knoevenagel condensation. For instance, reacting 2-naphthaldehyde with a substituted phenylacetonitrile (B145931) in the presence of a base like sodium methoxide (B1231860) yields the corresponding trans-cyanostilbene. nih.gov This reaction introduces both a cyano group and a phenyl ring onto the bridge carbons, leading to compounds such as (Z)-2-(4-methoxyphenyl)-3-(naphthalen-2-yl)acrylonitrile. nih.gov The introduction of the electron-withdrawing cyano group alters the electronic distribution across the molecule, which in turn affects its properties.

Impact of Structural Modifications on Electronic and Photophysical Properties

Structural modifications to the this compound framework directly influence its electronic and photophysical properties, such as light absorption (λabs), fluorescence emission (λem), and fluorescence quantum yield (Φ). These properties are crucial for applications in materials science, including organic light-emitting diodes (OLEDs) and chemical sensors. acs.org

Introducing strong electron-donating groups, such as an additional methoxy (B1213986) group or a triphenylamine (B166846) group, onto the styryl moiety leads to a bathochromic (red) shift in the absorption spectra. nih.gov This shift is indicative of a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), a result of increased electron delocalization and intramolecular charge transfer (CT) character. nih.gov For example, increasing the electron-donating ability of the substituent on the styryl ring in related quinoxalinone-based AIEgens caused the absorption maximum to shift from 390 nm to 440 nm. nih.gov

The solid-state photophysical properties are highly dependent on the molecular packing, which is influenced by substituents. acs.org In the solid state, restricted molecular motion and the formation of aggregates can lead to aggregation-induced emission (AIE), where non-emissive molecules become highly luminescent upon aggregation. nih.gov This often results in a significant red-shift in the emission band and a higher fluorescence quantum yield compared to the solution phase. acs.org For instance, some donor-acceptor butadiene derivatives show a dramatic increase in quantum yield from ~10⁻³ in solution to over 0.1 in the solid state. acs.org The specific nature of the intermolecular interactions (e.g., CH−π or π−π stacking) dictates the type of aggregates formed (e.g., J-aggregates or H-aggregates) and thus the resulting optical properties. acs.org

The unique photochemical properties of these compounds have been harnessed in various technologies. A notable example is 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine (B1365473), which functions as a high-performance photoinitiator for free-radical polymerization when exposed to near-UV or visible LED light. rsc.org

| Compound Type | Key Structural Feature | Effect on Properties | Reference |

|---|---|---|---|

| Styryl-Quinoxalinone | Addition of strong electron-donating group (e.g., triphenylamine) | Bathochromic shift in absorption (e.g., from 390 nm to 440 nm); Stronger charge-transfer character. | nih.gov |

| Butadiene Derivatives | Solid-state aggregation | Red-shifted emission and significantly enhanced fluorescence quantum yield (Φ from ~0.001 to >0.1). | acs.org |

| Styryl-Triazine | Trichloromethyl groups | Acts as an efficient Type I cleavable photoinitiator under LED irradiation. | rsc.org |

Stereoisomerism (E/Z) and its Influence on Molecular Conformation and Properties

The presence of the carbon-carbon double bond in the styryl bridge gives rise to configurational isomers, specifically the (E) and (Z) stereoisomers (also known as trans and cis isomers, respectively). sydney.edu.au These isomers are diastereomers and have distinct spatial arrangements of the substituents around the double bond, which can lead to significant differences in their molecular conformation and, consequently, their physical and chemical properties.

In synthetic procedures like the Wittig reaction, the (E)-isomer is typically the major product due to its greater thermodynamic stability. nih.gov The two isomers can be distinguished and identified using spectroscopic methods, particularly ¹H NMR, where the coupling constants of the vinyl protons are characteristically different.

The molecular conformation dictated by the E/Z configuration has a profound impact on the molecule's properties. The planar conformation of the (E)-isomer allows for maximum π-orbital overlap and conjugation across the molecule, which is often associated with strong absorption and emission properties. In contrast, the (Z)-isomer is sterically hindered and forced into a non-planar conformation, which can disrupt conjugation. This steric clash can affect crystal packing and solid-state properties. Furthermore, certain photochemical reactions, such as electrocyclization, are stereospecific and may only proceed from the (Z)-isomer. researchgate.net The interconversion between the (E) and (Z) isomers can often be achieved photochemically, a process known as photoisomerization, which forms the basis for photochromic materials. researchgate.net

Emerging Applications in Materials Science Based on 2 4 Methoxystyryl Naphthalene

Photoinitiators for Photopolymerization (Free Radical and Cationic)

Derivatives of 2-(4-methoxystyryl)naphthalene have emerged as highly efficient photoinitiators for both free radical and cationic photopolymerization processes. acs.orgresearchgate.netrsc.org These compounds are particularly effective when used in conjunction with light-emitting diodes (LEDs) in the near-UV and visible range. researchgate.netrsc.org

A notable example is 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine (B1365473) (often referred to as R-Cl or MT), which functions as a versatile and high-performance photoinitiator. researchgate.netrsc.orgmdpi.com It can act as a Type I cleavable photoinitiator for the free radical polymerization of (meth)acrylates. researchgate.netrsc.org Furthermore, when combined with additives such as amines, iodonium (B1229267) salts, or N-vinylcarbazole, its efficiency can be significantly enhanced. researchgate.netrsc.org These systems have demonstrated superior photoinitiation ability for the free radical polymerization of methacrylates under air at 405 nm compared to some commercial photoinitiators. researchgate.netrsc.org Additionally, a combination of R-Cl, an iodonium salt, and N-vinylcarbazole can initiate the cationic polymerization of epoxides. researchgate.netrsc.orgmdpi.com

Naphthalene (B1677914) derivatives, in general, have been designed as versatile photoinitiators for various light sources, including laser diodes (405 nm), polychromatic halogen lamps, and UV LEDs (385 nm). acs.org These photoinitiating systems are effective for cationic, radical, interpenetrating polymer network (IPN), and thiol-ene photopolymerizations, even under low light intensity. acs.orgresearchgate.net

Mechanism of Photoinitiation in this compound-Based Systems

The photoinitiation mechanism in systems based on this compound derivatives involves the generation of reactive species—radicals and cations—upon light absorption. acs.org In the case of 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine (R-Cl), it functions as a Type I photoinitiator, meaning it undergoes bond cleavage upon excitation to form initiating radicals. researchgate.netrsc.orgmdpi.com

The photochemistry of these systems has been elucidated through various analytical techniques, including steady-state photolysis, molecular orbital (MO) calculations, and electron spin resonance (ESR) spin trapping. researchgate.netrsc.org For R-Cl, the primary photochemical process is the cleavage of a C-Cl bond. researchgate.net This process is rapid, occurring from the first excited singlet state. researchgate.net Molecular orbital calculations have shown an anti-bonding character for a C-Cl bond, supporting the cleavage mechanism. researchgate.net The free radicals generated from the self-cleavage of R-Cl are the active species that initiate the polymerization of monomers like trimethylolpropane (B17298) triacrylate (TMPTA). mdpi.com

When additives are present, the mechanism becomes more complex. For instance, in the presence of an amine like Michler's ethyl ketone (MDEA), an electron transfer reaction can occur. researchgate.net In cationic polymerization initiated by R-Cl in combination with an iodonium salt and N-vinylcarbazole, the system generates species capable of initiating the ring-opening polymerization of epoxides. researchgate.netrsc.orgmdpi.com